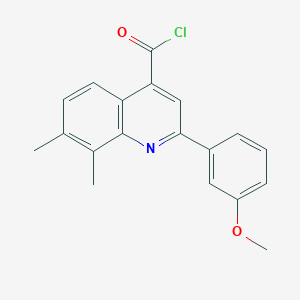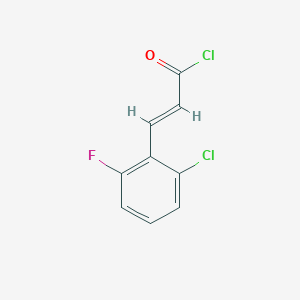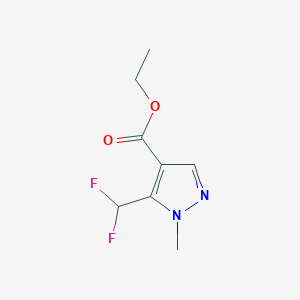
Ethyl 5-(difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylate
Vue d'ensemble
Description
Ethyl 5-(difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylate is a chemical compound with the CAS Number: 851725-98-9. It has a molecular weight of 204.18 . The IUPAC name for this compound is ethyl 5-(difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylate .
Molecular Structure Analysis
The InChI code for Ethyl 5-(difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylate is1S/C8H10F2N2O2/c1-3-14-8(13)5-4-11-12(2)6(5)7(9)10/h4,7H,3H2,1-2H3 . This code provides a standard way to encode the compound’s molecular structure. Physical And Chemical Properties Analysis
Ethyl 5-(difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylate is a solid under normal conditions . It should be stored in an inert atmosphere at a temperature between 2-8°C .Applications De Recherche Scientifique
Late-stage Difluoromethylation
- Scientific Field: Chemistry
- Summary of Application: This field of research has benefited from the invention of multiple difluoromethylation reagents . The process is based on X–CF2H bond formation where X is C (sp), C (sp2), C (sp3), O, N or S .
- Methods of Application: The last decade has witnessed an upsurge of metal-based methods that can transfer CF2H to C (sp2) sites both in stoichiometric and catalytic mode . Difluoromethylation of C (sp2)–H bond has also been accomplished through Minisci-type radical chemistry, a strategy best applied to heteroaromatics .
- Results or Outcomes: These advances have streamlined access to molecules of pharmaceutical relevance, and generated interest for process chemistry .
Synthesis and Crystal Structure
- Scientific Field: Crystallography
- Summary of Application: The compound “Ethyl 5′-(difluoromethyl)-2-oxo-4′,5′-dihydrospiro[indoline-3,3′-pyrazole]-4′-carboxylate” was synthesized and its crystal structure was studied .
- Methods of Application: The crystal structure was determined using Mo Kα radiation (0.71073 Å) and a Bruker APEX-II diffractometer .
- Results or Outcomes: The molecular structure was determined and the fractional atomic coordinates and isotropic or equivalent isotropic displacement parameters were reported .
Difluoromethylation of Biomolecules
- Scientific Field: Biochemistry
- Summary of Application: An exciting departure in this field is the precise site-selective installation of CF2H onto large biomolecules such as proteins .
- Methods of Application: The formation of X–CF2H bond where X is oxygen, nitrogen or sulfur is conventionally achieved upon reaction with ClCF2H . More recently, numerous protocols have achieved X–H insertion with novel non-ozone depleting difluorocarbene reagents .
- Results or Outcomes: These advances have streamlined access to molecules of pharmaceutical relevance, and generated interest for process chemistry .
Synthesis of Pyrazolo[1,5-a]pyrimidines
- Scientific Field: Organic Chemistry
- Summary of Application: The cyclocondensation of 3,4-substituted 5-aminopyrazoles with unsymmetrical 1,3-dicarbonyl compounds containing the difluoromethyl group led to 7-difluoromethylpyrazolo[1,5-a]pyrimidines .
- Methods of Application: The condensation of ethyl 5-amino-1H-pyrazole-4-carboxylate with 1,1,5,5-tetrafluoropentane-2,4-dione led to the formation of Ethyl 5,7-bis(difluoromethyl)pyrazolo[1,5-a]pyrimidine-3-carboxylate .
- Results or Outcomes: The yield of the reaction was 83%, and the product was obtained as colorless crystals .
Fragmentation of the 5-((difluoromethyl)sulfonyl)-1-phenyl-1H-tetrazole Radical Anion
- Scientific Field: Physical Chemistry
- Summary of Application: The fragmentation of the 5-((difluoromethyl)sulfonyl)-1-phenyl-1H-tetrazole radical anion yields the difluoromethyl radical .
- Methods of Application: The resulting [Ar–Ni n +2 –CF 2 H] complex undergoes reductive elimination to release the difluoromethylarene with regeneration of L n Ni n X .
- Results or Outcomes: This process is a key step in many difluoromethylation reactions .
Synthesis of 5-difluoromethyl- and 7-difluoromethyl-substituted Pyrazolo[1,5-a]pyrimidines
- Scientific Field: Organic Chemistry
- Summary of Application: The cyclocondensation of 3,4-substituted 5-aminopyrazoles with unsymmetrical 1,3-dicarbonyl compounds containing the difluoromethyl group led to 7-difluoromethylpyrazolo[1,5-a]pyrimidines .
- Methods of Application: Ethyl 5,7-bis(difluoromethyl)pyrazolo[1,5-a]pyrimidine-3-carboxylate was obtained by the condensation of ethyl 5-amino-1H-pyrazole-4-carboxylate and 1,1,5,5-tetrafluoropentane-2,4-dione .
- Results or Outcomes: The yield of the reaction was 83%, and the product was obtained as colorless crystals .
Safety And Hazards
This compound has been classified with the GHS07 pictogram, indicating that it may be harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and using only outdoors or in a well-ventilated area .
Propriétés
IUPAC Name |
ethyl 5-(difluoromethyl)-1-methylpyrazole-4-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10F2N2O2/c1-3-14-8(13)5-4-11-12(2)6(5)7(9)10/h4,7H,3H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AYCXDJXKBPZTTR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(N(N=C1)C)C(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10F2N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00672908 | |
| Record name | Ethyl 5-(difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00672908 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
204.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 5-(difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylate | |
CAS RN |
851725-98-9 | |
| Record name | Ethyl 5-(difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00672908 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



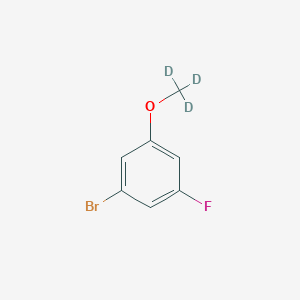
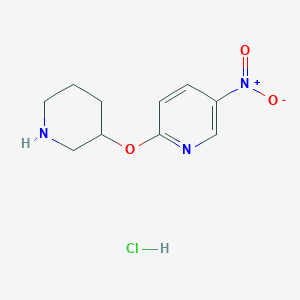
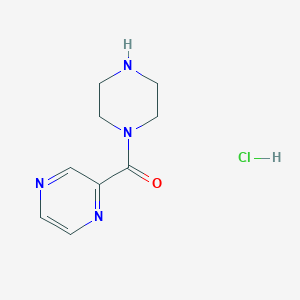
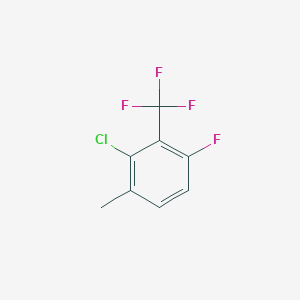
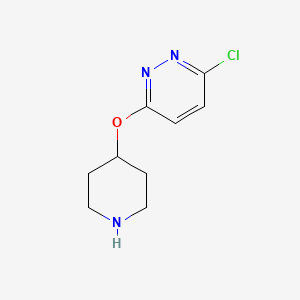
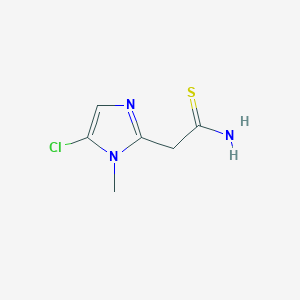
![3-[4-(Trifluoromethyl)phenyl]pyrrolidine oxalate](/img/structure/B1452018.png)
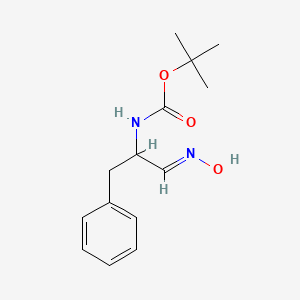
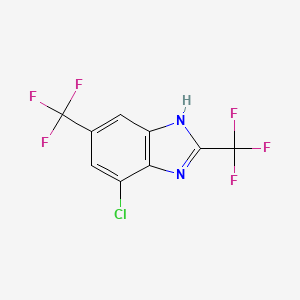
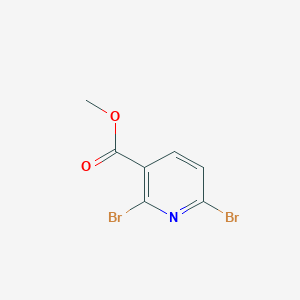
![3-Methoxy-4-[(2-methylbenzyl)oxy]benzoyl chloride](/img/structure/B1452023.png)
![3-[(4-Methylbenzyl)oxy]benzoyl chloride](/img/structure/B1452024.png)
